1-(4-chloro-3-nitrophenyl)-1H-1,2,3,4-tetrazole
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Overview
Description
1-(4-Chloro-3-nitrophenyl)-1H-1,2,3,4-tetrazole is a chemical compound known for its unique structure and properties It consists of a tetrazole ring substituted with a 4-chloro-3-nitrophenyl group
Preparation Methods
The synthesis of 1-(4-chloro-3-nitrophenyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 4-chloro-3-nitroaniline with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the tetrazole ring. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Chloro-3-nitrophenyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(4-chloro-3-aminophenyl)-1H-1,2,3,4-tetrazole.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-3-nitrophenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-nitrophenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrazole ring may also play a role in stabilizing the compound and facilitating its interactions with target molecules.
Comparison with Similar Compounds
1-(4-Chloro-3-nitrophenyl)-1H-1,2,3,4-tetrazole can be compared with similar compounds such as:
4-Chloro-3-nitrophenylthiourea: Known for its antimicrobial and cytotoxic activities.
4-Chloro-3-nitropyridine: Used in various chemical synthesis applications.
(4-Chloro-3-nitrophenyl)(phenyl)methanone: Studied for its potential as an intermediate in organic synthesis. The uniqueness of this compound lies in its tetrazole ring, which imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN5O2/c8-6-2-1-5(3-7(6)13(14)15)12-4-9-10-11-12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEPUUMWQHWBMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.